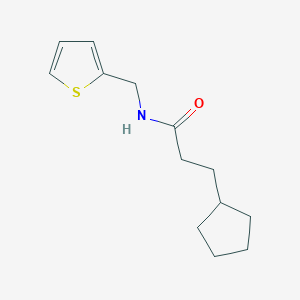
1-(2,4-dimethoxybenzyl)-4-(2-methoxyphenyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,4-dimethoxybenzyl)-4-(2-methoxyphenyl)piperazine, also known as DMMDA-2, is a psychoactive compound that belongs to the family of phenethylamines. It was first synthesized in the 1970s by Alexander Shulgin, a renowned chemist and pharmacologist. DMMDA-2 has been studied extensively for its potential therapeutic applications and its mechanism of action.
作用機序
1-(2,4-dimethoxybenzyl)-4-(2-methoxyphenyl)piperazine acts on the serotonin receptors in the brain, specifically the 5-HT2A receptor. It is believed to increase the release of serotonin, a neurotransmitter that plays a key role in regulating mood, appetite, and sleep. 1-(2,4-dimethoxybenzyl)-4-(2-methoxyphenyl)piperazine also affects other neurotransmitter systems such as dopamine and norepinephrine, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects:
1-(2,4-dimethoxybenzyl)-4-(2-methoxyphenyl)piperazine has been shown to have a range of biochemical and physiological effects. It can increase heart rate and blood pressure, and may cause dilation of the pupils. It can also affect body temperature, causing sweating and chills. 1-(2,4-dimethoxybenzyl)-4-(2-methoxyphenyl)piperazine has been shown to have a low toxicity profile, but further studies are needed to determine its long-term effects on the body.
実験室実験の利点と制限
1-(2,4-dimethoxybenzyl)-4-(2-methoxyphenyl)piperazine has several advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, and can be obtained in large quantities. It has been shown to have a high affinity for the 5-HT2A receptor, making it a useful tool for studying the effects of serotonin on the brain. However, 1-(2,4-dimethoxybenzyl)-4-(2-methoxyphenyl)piperazine is a controlled substance and requires special permits for use in research. It also has psychoactive effects, which may make it difficult to control for in experiments.
将来の方向性
There are several potential future directions for research on 1-(2,4-dimethoxybenzyl)-4-(2-methoxyphenyl)piperazine. One area of interest is its potential therapeutic applications in the treatment of mental health disorders. Further studies are needed to determine its effectiveness and safety in humans. Another area of interest is its mechanism of action, particularly its effects on other neurotransmitter systems such as dopamine and norepinephrine. Finally, there is a need for more research on the long-term effects of 1-(2,4-dimethoxybenzyl)-4-(2-methoxyphenyl)piperazine on the body, particularly with prolonged use.
合成法
1-(2,4-dimethoxybenzyl)-4-(2-methoxyphenyl)piperazine can be synthesized by a multi-step process involving the reaction of 2,4-dimethoxybenzyl chloride with 2-methoxyphenylpiperazine. The resulting compound is then purified using various techniques such as column chromatography and recrystallization. The synthesis of 1-(2,4-dimethoxybenzyl)-4-(2-methoxyphenyl)piperazine requires specialized equipment and expertise in organic chemistry.
科学的研究の応用
1-(2,4-dimethoxybenzyl)-4-(2-methoxyphenyl)piperazine has been studied for its potential therapeutic applications in the treatment of various mental health disorders such as depression, anxiety, and post-traumatic stress disorder (PTSD). It has been shown to have a positive effect on mood and cognition, and may be useful in enhancing creativity and problem-solving abilities.
特性
IUPAC Name |
1-[(2,4-dimethoxyphenyl)methyl]-4-(2-methoxyphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3/c1-23-17-9-8-16(20(14-17)25-3)15-21-10-12-22(13-11-21)18-6-4-5-7-19(18)24-2/h4-9,14H,10-13,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDTGEVGGHQIWMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CN2CCN(CC2)C3=CC=CC=C3OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5259957 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(1-pyrrolidinylcarbonyl)-5H-dibenzo[b,f]azepine](/img/structure/B5702992.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-methyl-1-piperidinyl)acetamide](/img/structure/B5703011.png)
![N-(3,4-dimethoxyphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5703016.png)

![N-{2-[(4-ethyl-1-piperazinyl)carbonyl]phenyl}-N-methylmethanesulfonamide](/img/structure/B5703023.png)


![methyl N-[4-(1-pyrrolidinylsulfonyl)benzoyl]glycinate](/img/structure/B5703045.png)
![2-[2-oxo-2-(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5703046.png)
![2-[(2-methoxy-5-nitrophenyl)amino]-4,6-dimethylnicotinonitrile](/img/structure/B5703063.png)
![4-[2-(2,6-di-1-pyrrolidinyl-4-pyrimidinyl)carbonohydrazonoyl]phenyl acetate](/img/structure/B5703069.png)
